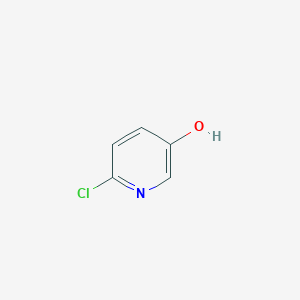
4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1 (2H)-one derivatives, which are related to the compound , has been reported . The Castagnoli–Cushman reaction was used to synthesize these derivatives . Another method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone, such as its melting point, boiling point, and density, are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Isoquinoline Derivatives in Medicinal Chemistry
Isoquinoline derivatives, including tetrahydroisoquinolines, have been explored for their pharmacological importance in modern therapeutics. These compounds exhibit a wide range of biological activities, such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. The structural diversity and biological relevance of isoquinoline derivatives make them significant in drug discovery and development processes (Danao et al., 2021).
Cyclohexanone Oxidation and Its Industrial Relevance
Cyclohexanone and its derivatives are key intermediates in the nylon production industry. Research focusing on the oxidation of cyclohexane to produce cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil, has highlighted various catalysts and reaction conditions to improve yield and selectivity. These studies contribute to the understanding and optimization of industrial processes for the production of important chemical intermediates (Abutaleb & Ali, 2021).
Role of Cyclohexanone Derivatives in Synthetic Organic Chemistry
Cyclohexanone derivatives play a crucial role in synthetic organic chemistry, particularly in the synthesis of complex natural products and pharmaceuticals. The flexibility of cyclohexanone as a starting material or intermediate in various synthetic routes exemplifies its importance in constructing cyclic and heterocyclic compounds with potential therapeutic applications (Ishibashi & Tamura, 2004).
Exploration of Tetrahydroisoquinolines in Drug Discovery
Tetrahydroisoquinolines, closely related to the isoquinoline moiety in the compound of interest, have been patented for various therapeutic activities, demonstrating their potential as novel drug candidates. These compounds have shown promise in areas such as cancer, malaria, central nervous system disorders, and cardiovascular diseases, highlighting their versatility and potential in medicinal chemistry (Singh & Shah, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Pharmacokinetics
The compound shows good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism, which could potentially disrupt the growth of breast and prostate cancer cells . The compound’s potency in cellular assays suggests that it may be effective in a therapeutic context .
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-7-5-14(6-8-15)16-10-9-12-3-1-2-4-13(12)11-16/h1-4,14H,5-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRHPLCFXPSWTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442792 |
Source


|
| Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166398-23-8 |
Source


|
| Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)



![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)

![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)



![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)
